4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Description
Scientific Research Applications
Antimicrobial Activities
The synthesis and evaluation of various 1,2,4-triazole derivatives, including compounds related to the structure , have been explored for their antimicrobial activities. These compounds demonstrate moderate to good efficacy against several microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Photophysical Properties
Research into the photodecomposition of related compounds has led to the identification of benzazirine intermediates and their rearrangements to ketenimines, highlighting interesting photophysical properties that could be useful in materials science and photodynamic therapy (Inui et al., 2013).
Heterocyclic Chemistry
The reaction of benzoyl isothiocyanates with related triazinones has yielded novel thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, showcasing the compound's utility in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Coppo & Fawzi, 1997).
CCR5 Antagonist Synthesis
A practical synthesis method has been developed for a CCR5 antagonist, showcasing the compound's role in facilitating the synthesis of pharmacologically relevant molecules, potentially useful in treating diseases like HIV (Ikemoto et al., 2005).
properties
IUPAC Name |
4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZNLJIYQUMOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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